molecular formula C12H7NO4 B11878165 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione CAS No. 138502-49-5

6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione

Cat. No.: B11878165
CAS No.: 138502-49-5
M. Wt: 229.19 g/mol
InChI Key: NXKFLRHCQJSOOF-UHFFFAOYSA-N
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Description

6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family. This compound is known for its unique structural features, which include a naphthalene ring fused with an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another approach involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable development are often applied. This includes the use of catalyst-free reactions and naturally abundant resources to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as aerial oxygen or other mild oxidants.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted oxazine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione stands out due to its specific combination of a naphthalene ring and an oxazine ring, which imparts unique chemical and biological properties.

Properties

CAS No.

138502-49-5

Molecular Formula

C12H7NO4

Molecular Weight

229.19 g/mol

IUPAC Name

6-hydroxybenzo[h][1,3]benzoxazine-2,4-dione

InChI

InChI=1S/C12H7NO4/c14-9-5-8-10(17-12(16)13-11(8)15)7-4-2-1-3-6(7)9/h1-5,14H,(H,13,15,16)

InChI Key

NXKFLRHCQJSOOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=O)NC3=O)O

Origin of Product

United States

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